Cas no 12187-20-1 (Antimony, compd. with cobalt (3:1))

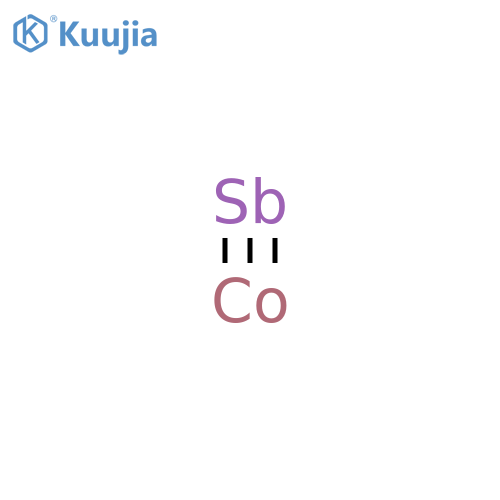

12187-20-1 structure

商品名:Antimony, compd. with cobalt (3:1)

Antimony, compd. with cobalt (3:1) 化学的及び物理的性質

名前と識別子

-

- Antimony, compd. with cobalt (3:1)

- antimony,cobalt

- Cobalt triantimonide

- CoSb3

- Cobalt antimonide

- Cobalt triantimonide powder, -80 mesh, 99.9% trace metals basis

- 12187-20-1

- Antimony--cobalt (3/1)

- DTXSID80779429

-

- インチ: 1S/Co.Sb

- InChIKey: UFIKNOKSPUOOCL-UHFFFAOYSA-N

- ほほえんだ: [Co]#[Sb]

計算された属性

- せいみつぶんしりょう: 423.64503g/mol

- どういたいしつりょう: 421.64463g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 4

- 回転可能化学結合数: 0

- 複雑さ: 0

- 共有結合ユニット数: 4

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 0Ų

じっけんとくせい

- 密度みつど: 7.446 g/cm3

- ゆうかいてん: >400 °C

Antimony, compd. with cobalt (3:1) セキュリティ情報

-

記号:

- シグナルワード:Danger

- 危害声明: H302-H331-H410

- 警告文: P261-P273-P311-P501

- 危険物輸送番号:UN 1549 6.1 / PGIII

- WGKドイツ:3

- 危険カテゴリコード: 20/22-51/53

- セキュリティの説明: 61

-

危険物標識:

Antimony, compd. with cobalt (3:1) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 745987-5G |

Antimony, compd. with cobalt (3:1) |

12187-20-1 | 99.9% | 5G |

¥1809.18 | 2022-02-24 |

Antimony, compd. with cobalt (3:1) 関連文献

-

Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666

-

Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

12187-20-1 (Antimony, compd. with cobalt (3:1)) 関連製品

- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)

- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)

- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)

- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量